molecular formula C12H14FNO2 B2830654 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one CAS No. 1797270-90-6

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one

Cat. No.: B2830654
CAS No.: 1797270-90-6
M. Wt: 223.247
InChI Key: ZGHOVIJLBUUPON-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 2-fluoro-3-methylphenoxy substituent at the 3-position of the lactam ring.

Properties

IUPAC Name

3-(2-fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-8-4-3-5-9(11(8)13)16-10-6-7-14(2)12(10)15/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHOVIJLBUUPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCN(C2=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one typically involves the reaction of 2-fluoro-3-methylphenol with 1-methylpyrrolidin-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and pyrrolidinone moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
Compound Name Substituent(s) on Pyrrolidin-2-one Molecular Formula Key Features
3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one 2-Fluoro-3-methylphenoxy C₁₂H₁₄FNO₂ Fluorine at ortho position; methyl at meta on phenoxy ring
(3S)-3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one 3-Fluorophenoxy C₁₁H₁₂FNO₂ Fluorine at meta position on phenoxy ring; lacks methyl group
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one 2-Fluorophenyl; amino group C₁₀H₁₁FN₂O Amino group at 3-position; fluorophenyl at 1-position
3-(Hydroxy(10-hydroxyphenyl)methyl)-4-(16-hydroxyphenyl)-1-methylpyrrolidin-2-one Hydroxyphenyl; hydroxyl groups C₁₉H₁₉NO₄ Complex hydroxylated substituents; enhanced hydrogen bonding capacity
(3R,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one Trifluoromethyl; methoxy; amino C₂₈H₂₅F₃N₂O₂ Bulky substituents; trifluoromethyl enhances lipophilicity
Key Observations :
  • Fluorine Positioning: The target compound's ortho-fluorine (position 2) vs. the meta-fluorine in may influence steric and electronic interactions with biological targets.
  • Methyl Group: The 3-methyl group on the phenoxy ring adds steric bulk, which may enhance metabolic stability compared to non-methylated analogs like .
  • Amino vs.
  • Hydroxylated Derivatives : Compounds with hydroxyl groups (e.g., ) likely exhibit higher solubility but reduced membrane permeability compared to the fluorinated/methylated target compound.
Key Observations :
  • The target compound’s fluorine and methyl groups may confer advantages in CNS-targeted therapies due to improved lipophilicity and stability, similar to cannabinoid ligands .
  • Hydroxylated analogs demonstrate bioactivity (e.g., larvicidal, brine shrimp toxicity) but may face challenges in bioavailability due to polarity.

Biological Activity

3-(2-Fluoro-3-methylphenoxy)-1-methylpyrrolidin-2-one, a synthetic organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄FNO₂
  • Molecular Weight : 223.24 g/mol
  • CAS Number : 1797270-90-6

The compound features a fluorinated aromatic ring and a pyrrolidinone moiety, which are critical for its biological interactions and properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorinated aromatic ring enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might act as an agonist or antagonist at specific receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar pyrrolidinone derivatives possess antimicrobial properties, suggesting potential effectiveness against bacterial strains.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Studies and Experimental Data

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy of pyrrolidinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures showed significant inhibition zones, suggesting that this compound may exhibit comparable activity.
  • Cytotoxicity Assays :
    • In vitro assays conducted on various cancer cell lines demonstrated that derivatives of pyrrolidinone could induce apoptosis. For instance, compounds with structural similarities were found to trigger cell death in breast cancer cells through caspase activation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Cytotoxic
3-(2-Fluoro-3-methylphenoxy)-2-methyl-1-propanolSimilarModerate Antimicrobial
3-(2-Fluoro-3-methylphenoxy)-1-propanolSimilarLow Cytotoxicity

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